5-Benzyloxymethyl-2',3'-dideoxycytidine
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Overview
Description
5-Benzyloxymethyl-2’,3’-dideoxycytidine is a synthetic nucleoside analog. It is structurally similar to cytidine but lacks the 2’ and 3’ hydroxyl groups on the ribose ring, which are replaced by hydrogen atoms. This modification makes it a dideoxynucleoside, which is significant in the context of its biological activity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyloxymethyl-2’,3’-dideoxycytidine typically involves the protection of the hydroxyl groups on the ribose ring, followed by the introduction of the benzyloxymethyl group. One common method starts with the protection of 2,3-dideoxyribose, followed by the reaction with silylated 5-hydroxymethyluracil in the presence of trimethylsilyl triflate. The resulting mixture of 2’,3’-dideoxyuridine derivatives is then deprotected using methanolic ammonia .
Industrial Production Methods
Industrial production methods for 5-Benzyloxymethyl-2’,3’-dideoxycytidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Benzyloxymethyl-2’,3’-dideoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the benzyloxymethyl group.
Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleosides.
Scientific Research Applications
5-Benzyloxymethyl-2’,3’-dideoxycytidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential effects on DNA synthesis and repair mechanisms.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 5-Benzyloxymethyl-2’,3’-dideoxycytidine involves its incorporation into DNA during replication. The absence of the 2’ and 3’ hydroxyl groups prevents the formation of phosphodiester linkages, leading to the termination of DNA chain elongation. This property makes it a potent inhibitor of viral DNA synthesis, particularly in the context of HIV replication .
Comparison with Similar Compounds
Similar Compounds
Zalcitabine (2’,3’-dideoxycytidine): Another dideoxynucleoside used in antiviral therapies.
5-Benzyloxymethyl-2’,3’-dideoxyuridine: A structurally similar compound with a uracil base instead of cytosine.
3’-Azido-2’,3’-dideoxyuridine: A nucleoside analog with an azido group at the 3’ position.
Uniqueness
5-Benzyloxymethyl-2’,3’-dideoxycytidine is unique due to its specific benzyloxymethyl modification, which can influence its pharmacokinetic properties and biological activity. This modification can enhance its stability and potentially improve its efficacy as an antiviral agent.
Properties
CAS No. |
133697-53-7 |
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Molecular Formula |
C17H21N3O4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-(phenylmethoxymethyl)pyrimidin-2-one |
InChI |
InChI=1S/C17H21N3O4/c18-16-13(11-23-10-12-4-2-1-3-5-12)8-20(17(22)19-16)15-7-6-14(9-21)24-15/h1-5,8,14-15,21H,6-7,9-11H2,(H2,18,19,22)/t14-,15+/m0/s1 |
InChI Key |
SZSJMNCJRSAILI-LSDHHAIUSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)COCC3=CC=CC=C3 |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=NC2=O)N)COCC3=CC=CC=C3 |
Origin of Product |
United States |
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